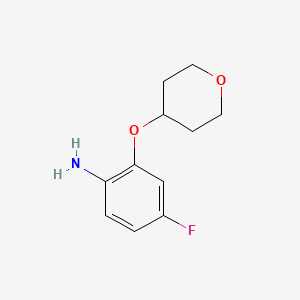

4-Fluoro-2-(oxan-4-yloxy)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2-(oxan-4-yloxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO2/c12-8-1-2-10(13)11(7-8)15-9-3-5-14-6-4-9/h1-2,7,9H,3-6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMPFIGSMGLFJNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=C(C=CC(=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Methodologies for the Synthesis of 4 Fluoro 2 Oxan 4 Yloxy Aniline and Analogues

Precursor Synthesis and Functionalization of Fluorinated Aromatic Systems

The initial stages of synthesizing 4-fluoro-2-(oxan-4-yloxy)aniline hinge on the effective functionalization of a fluorinated aromatic precursor. The presence of fluorine and a nitro group on the aromatic ring dictates the reactivity and regioselectivity of the subsequent transformations.

Nucleophilic Aromatic Substitution (SNAr) Approaches on Fluorinated Nitrobenzenes

A primary and efficient method for constructing the ether linkage involves a Nucleophilic Aromatic Substitution (SNAr) reaction. masterorganicchemistry.com This approach typically utilizes a di-substituted fluorinated nitrobenzene (B124822), such as 2,4-difluoronitrobenzene, as the starting material. nih.govnih.gov The strong electron-withdrawing nature of the nitro group activates the aromatic ring towards attack by nucleophiles. masterorganicchemistry.comlibretexts.org

The SNAr mechanism proceeds via a two-step addition-elimination process. ichrom.com The nucleophile, in this case, the alkoxide derived from tetrahydropyran-4-ol, attacks the carbon atom bearing a fluorine atom. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org Subsequently, the fluoride (B91410) ion is eliminated, restoring the aromaticity of the ring and yielding the desired ether product. libretexts.org

The regioselectivity of the substitution is a critical aspect of this methodology. In 2,4-difluoronitrobenzene, the fluorine atom positioned ortho to the nitro group is more activated and, therefore, more susceptible to nucleophilic attack than the fluorine at the para position. libretexts.org This is due to the superior ability of the ortho position to stabilize the negative charge of the Meisenheimer intermediate through resonance with the adjacent nitro group. libretexts.org This inherent regioselectivity allows for the preferential formation of 1-(4-fluoro-2-nitrophenoxy)oxane, the direct precursor to the target aniline (B41778).

Regioselective Functionalization of Fluoroaniline (B8554772) Precursors

An alternative, though less common, strategy involves the direct functionalization of a fluoroaniline precursor. This approach would necessitate the introduction of the oxan-4-yloxy group onto a pre-existing 4-fluoroaniline (B128567) ring. However, controlling the regioselectivity of this transformation can be challenging. The amino group is an activating, ortho-, para- directing group for electrophilic aromatic substitution, which is not the desired reaction type. For nucleophilic substitution, the amino group is deactivating, making the ring less susceptible to attack.

While methods for the direct C-H functionalization of alcohols exist, they often require specific directing groups or catalysts to achieve the desired regioselectivity. nih.gov Therefore, the SNAr reaction on a nitro-activated precursor is generally the more synthetically viable and widely employed route.

Installation of the Oxan-4-yloxy Moiety

The formation of the ether bond between the fluorinated aromatic ring and the oxane ring is a pivotal step in the synthesis. This is typically achieved through a Williamson-type ether synthesis, a specific application of the SNAr reaction.

Etherification Reactions Utilizing Tetrahydropyran-4-ol Derivatives

The key nucleophile in this reaction is the alkoxide generated from tetrahydropyran-4-ol. organic-chemistry.org In a typical procedure, tetrahydropyran-4-ol is deprotonated by a suitable base to form the corresponding alkoxide. This potent nucleophile then attacks the electron-deficient aromatic ring of the fluorinated nitrobenzene precursor, displacing a fluoride ion to form the desired ether linkage.

The choice of base is crucial for the efficient generation of the alkoxide without promoting side reactions. Common bases used for this purpose include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and other strong bases. google.com The reaction is typically carried out in an aprotic polar solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), which can solvate the ions and facilitate the reaction.

Optimization of Reaction Conditions for Yield and Selectivity

To maximize the yield of the desired product and ensure high regioselectivity, careful optimization of the reaction conditions is necessary. Several factors, including the choice of base, solvent, temperature, and reaction time, can significantly influence the outcome of the etherification.

| Parameter | Condition | Rationale |

| Starting Material | 2,4-Difluoronitrobenzene | The nitro group activates the ring for SNAr, and the two fluorine atoms provide reaction sites. |

| Nucleophile | Tetrahydropyran-4-ol | Provides the oxan-4-yloxy moiety. |

| Base | Potassium tert-butoxide (KOtBu) | A strong, non-nucleophilic base that efficiently deprotonates the alcohol. |

| Solvent | Toluene (B28343) | An aprotic solvent that is suitable for the reaction conditions. |

| Temperature | 0°C to 20°C | Lower temperatures can help to control the exothermicity of the reaction and improve selectivity. google.com |

| Reaction Time | 4 hours | Sufficient time for the reaction to proceed to completion. google.com |

This table presents a set of optimized conditions for the etherification reaction based on a patented process. google.com

Studies on similar SNAr reactions have shown that a multivariate analysis approach can be employed to rapidly optimize conditions such as stoichiometric ratios, residence times, and temperatures, particularly in a continuous flow setup. ichrom.com This allows for efficient screening of a wide range of parameters to identify the optimal conditions for a specific transformation.

Reduction Strategies for Nitroaromatic Precursors to Aniline Derivatives

The final step in the synthesis of this compound is the reduction of the nitro group to an amine. This transformation is a common and well-established process in organic synthesis, with a variety of reagents and methods available. youtube.comorgoreview.com

A widely used and effective method for this reduction is catalytic hydrogenation. google.com This involves treating the nitroaromatic precursor with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel. google.comgoogle.com This method is often preferred due to its high efficiency and the clean nature of the reaction, with water being the primary byproduct.

Alternative reducing agents can also be employed. These include metal/acid combinations, such as iron in the presence of hydrochloric acid (Fe/HCl) or tin(II) chloride in hydrochloric acid (SnCl2/HCl). youtube.comchemicalbook.comgoogle.com These methods are often robust and can be performed under milder conditions than some catalytic hydrogenations. Other reported methods include the use of reagents like decaborane (B607025) in the presence of Pd/C and acetic acid, or samarium with catalytic iodine. researchgate.net

The choice of reducing agent and conditions should be made carefully to ensure compatibility with the other functional groups present in the molecule, particularly the ether linkage and the fluorine atom. For instance, some aggressive reducing conditions could potentially lead to defluorination or cleavage of the ether bond.

A study on the continuous catalytic hydrogenation of fluoronitrobenzene demonstrated that high conversion rates (≥99.7%) and product purity (≥99.4%) can be achieved with low levels of defluorination byproducts (<0.1%). google.com This highlights the potential for developing highly efficient and clean reduction processes for the synthesis of fluorinated anilines.

Purification and Isolation Techniques for Complex Aryl Ether Amines

The successful synthesis of this compound and its analogues is critically dependent on effective purification and isolation techniques. The complexity of these molecules, which incorporate an aryl ether linkage and an aniline moiety, often results in reaction mixtures containing starting materials, intermediates, and by-products. Therefore, robust purification strategies are essential to obtain the target compound with the high degree of purity required for subsequent applications. The methodologies employed are largely dictated by the physical and chemical properties of the target molecule and the impurities present.

A common and widely applicable method for the purification of aryl ether amines is silica (B1680970) gel column chromatography . The polarity of these compounds, influenced by the amino group and the ether oxygen, makes them suitable for separation on a polar stationary phase like silica gel. The choice of eluent system is crucial for achieving good separation. For instance, in the synthesis of the related compound 2-(4-Fluorophenoxy)aniline, a crude oil was purified by silica gel column chromatography using toluene as the developing solvent, affording the final product in a 75.9% yield. chemicalbook.com The selection of a non-polar solvent like toluene suggests that the compound has moderate polarity, allowing it to be effectively separated from more polar or less polar impurities.

Prior to chromatographic purification, a standard aqueous workup is typically performed to remove inorganic salts and water-soluble impurities. This often involves partitioning the reaction mixture between an organic solvent, such as ethyl acetate (B1210297), and water. chemicalbook.com The organic layer, containing the desired product, is then washed with brine to remove residual water and dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate. In the synthesis of 2-(4-Fluorophenoxy)aniline, the ethyl acetate layers were combined, washed with water, and dried with potassium carbonate before the solvent was removed under reduced pressure to yield the crude product for chromatography. chemicalbook.com

For certain crystalline aryl ether amines, recrystallization can be an effective and economical method for achieving high purity. This technique relies on the differential solubility of the target compound and impurities in a given solvent or solvent system at different temperatures. The selection of an appropriate solvent is paramount; the desired compound should be sparingly soluble at room temperature but highly soluble at elevated temperatures.

In some instances, particularly with the synthesis of complex diarylamines, the desired product may precipitate from the reaction mixture, allowing for isolation by simple filtration . This is often the case when the product is significantly less soluble than the starting materials and by-products in the reaction solvent. This method can sometimes yield a product of sufficient purity without the need for further chromatographic steps. su.se

For the analysis and purification of aniline derivatives on a smaller scale, or for achieving very high purity, High-Performance Liquid Chromatography (HPLC) is a powerful technique. Ion-pair reversed-phase HPLC has been successfully employed for the separation of aniline and its sulphonic acid derivatives. universityofgalway.ie This method utilizes a non-polar stationary phase and a polar mobile phase containing an ion-pairing agent to improve the retention and resolution of ionic or highly polar analytes. While gas chromatography can also be used for the analysis of aniline derivatives in specific contexts like wastewater, HPLC is generally more suitable for the preparative purification of less volatile and thermally sensitive compounds like complex aryl ether amines. acs.org

The table below summarizes the common purification techniques applicable to complex aryl ether amines, based on findings for related structures.

| Purification Technique | Stationary/Mobile Phase or Solvent | Typical Application | Reference |

| Silica Gel Column Chromatography | Stationary: Silica Gel; Mobile: Toluene | Primary purification of crude reaction mixtures. | chemicalbook.com |

| Extraction | Ethyl Acetate / Water | Removal of inorganic salts and water-soluble impurities during workup. | chemicalbook.com |

| Filtration | - | Isolation of crystalline products that precipitate from the reaction mixture. | su.se |

| Ion-Pair Reversed-Phase HPLC | Stationary: C18; Mobile: Acetonitrile/Water with ion-pairing agent | High-purity separation and analysis of aniline derivatives. | universityofgalway.ie |

Ultimately, the choice and sequence of purification techniques will be tailored to the specific reaction outcome and the desired final purity of the this compound or its analogue. A combination of these methods is often necessary to achieve the stringent purity requirements for many applications.

Exploration of Chemical Reactivity and Synthetic Transformations of the 4 Fluoro 2 Oxan 4 Yloxy Aniline Scaffold

Reactions at the Primary Amine Functionality

The primary amine (-NH₂) is a versatile functional group, readily participating in a variety of nucleophilic reactions.

The primary amine of 4-Fluoro-2-(oxan-4-yloxy)aniline is expected to react readily with acylating and sulfonylating agents to form the corresponding amides and sulfonamides. These reactions are fundamental in organic synthesis, often employed to protect the amine group or to introduce new functionalities.

Acylation: Reaction with acyl halides (e.g., acetyl chloride) or anhydrides (e.g., acetic anhydride) in the presence of a base (like pyridine (B92270) or triethylamine) would yield N-acylated products. The base neutralizes the acidic byproduct (e.g., HCl) generated during the reaction.

Sulfonamidation: Similarly, treatment with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base would furnish the corresponding sulfonamide. Sulfonamides are a key structural motif in many pharmaceutical compounds. organic-chemistry.org

While specific data for this compound is not available, the general conditions for these transformations on anilines are well-established. wikipedia.orgwikipedia.org

Table 1: Representative Acylation and Sulfonamidation Reactions on Aniline (B41778) Analogs This table presents illustrative data based on general procedures for aniline derivatives, as specific examples for this compound are not documented in the searched literature.

| Reagent | Product Type | Typical Conditions | Expected Outcome for Target Compound |

|---|---|---|---|

| Acetyl Chloride | Amide | Pyridine, CH₂Cl₂, 0 °C to rt | High yield formation of N-(4-fluoro-2-(oxan-4-yloxy)phenyl)acetamide |

Imine (Schiff Base) Formation and Subsequent Reductions

The primary amine is expected to undergo condensation with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically catalyzed by acid and involves the removal of water. The resulting C=N double bond of the imine can then be selectively reduced to a secondary amine.

Imine Formation: The reaction of this compound with an aldehyde (e.g., benzaldehyde) would likely proceed in a solvent like ethanol (B145695) or toluene (B28343), often with azeotropic removal of water to drive the equilibrium towards the imine product. organic-chemistry.org

Reduction: The formed imine can be reduced to the corresponding secondary amine using various reducing agents. Common choices include sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation (H₂/Pd/C). This two-step process is known as reductive amination and is a powerful method for forming C-N bonds. nih.gov

Table 2: Representative Imine Formation and Reduction This table presents illustrative data based on general procedures for aniline derivatives, as specific examples for this compound are not documented in the searched literature.

| Step | Reagent | Product Type | Typical Conditions | Expected Outcome for Target Compound |

|---|---|---|---|---|

| 1. Imine Formation | Benzaldehyde | Imine | Toluene, Dean-Stark, reflux | Formation of (E)-N-benzylidene-4-fluoro-2-(oxan-4-yloxy)aniline |

Diazotization and Coupling Reactions

Treatment of the primary aromatic amine with nitrous acid (HNO₂, typically generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C) would convert it into a diazonium salt. Aryl diazonium salts are highly versatile synthetic intermediates.

Sandmeyer Reaction: The diazonium group can be replaced by various nucleophiles, often using copper(I) salts as catalysts in what is known as the Sandmeyer reaction. For example, using CuCl, CuBr, or CuCN would introduce a chloro, bromo, or cyano group, respectively, onto the aromatic ring in place of the original amino group. organic-chemistry.orgnih.gov

Azo Coupling: Diazonium salts can also act as electrophiles and react with electron-rich aromatic compounds (like phenols or other anilines) in azo coupling reactions to form brightly colored azo compounds, which are widely used as dyes. nih.gov

Electrophilic and Nucleophilic Aromatic Substitutions on the Aniline Ring

The aniline ring in this compound is activated towards electrophilic aromatic substitution (SEAr) due to the strong electron-donating effects of the amino and oxanyloxy groups. These groups are ortho-, para-directing. rsc.org Given that the para position is occupied by fluorine, electrophilic attack is predicted to occur at the positions ortho to the activating groups (positions 3 and 5). The fluorine atom is a deactivator but is also ortho-, para-directing. The combined directing effects suggest that substitution will likely occur at position 5, which is ortho to the amine and meta to the fluorine, and position 3, which is ortho to the ether and meta to the fluorine. Steric hindrance from the bulky oxanyloxy group might influence the regioselectivity.

Conversely, nucleophilic aromatic substitution (SNAr) on the ring is generally difficult due to its electron-rich nature. However, the presence of the fluorine atom could allow for SNAr reactions if a strong electron-withdrawing group were present on the ring, or through the formation of a diazonium salt intermediate.

Transformations Involving the Oxane Ring System

The oxane ring is part of a tetrahydropyranyl (THP) ether linkage. THP ethers are well-known protecting groups for alcohols and phenols in organic synthesis. Their key characteristic is their stability under a wide range of non-acidic conditions (e.g., basic, organometallic, and reductive conditions) but their lability under acidic conditions. organic-chemistry.orgnih.gov

Acid-Catalyzed Cleavage: Treatment of this compound with aqueous acid (e.g., HCl, acetic acid) would likely lead to the cleavage of the THP ether, yielding 4-fluoro-2-aminophenol and 5-hydroxypentanal. organic-chemistry.orgwikipedia.org This reaction proceeds via a stable oxocarbenium ion intermediate. The mild conditions required for THP ether cleavage make it a valuable deprotection strategy. wikipedia.org The stability of the oxane ring is therefore highly pH-dependent.

Palladium-Catalyzed Cross-Coupling Reactions and Other Metal-Mediated Transformations

The aryl-fluorine bond and the N-H bond of the amine offer potential sites for metal-catalyzed cross-coupling reactions. While the C-F bond is generally strong, it can participate in certain coupling reactions. More commonly, the corresponding aryl halide (bromide or iodide), if synthesized via a Sandmeyer reaction, would be a prime substrate for a variety of powerful palladium-catalyzed C-C and C-N bond-forming reactions.

Buchwald-Hartwig Amination: The primary amine could itself act as a nucleophile in a Buchwald-Hartwig amination with an aryl halide to form a diarylamine. wikipedia.orgorganic-chemistry.org

Suzuki, Heck, and Sonogashira Couplings: If converted to an aryl halide (e.g., 4-bromo-2-(oxan-4-yloxy)aniline), the molecule would be an excellent substrate for Suzuki coupling (with boronic acids), Heck coupling (with alkenes), and Sonogashira coupling (with terminal alkynes). organic-chemistry.orgwikipedia.orgnih.gov These reactions are cornerstones of modern organic synthesis for constructing complex molecular architectures.

Stereoselective Synthesis of Chiral Analogues (if applicable to oxane-4-ol stereochemistry)

The introduction of chirality into the this compound scaffold, specifically at the C4 position of the oxane (tetrahydropyran) ring, represents a significant synthetic challenge and an opportunity to explore the impact of stereochemistry on the molecule's properties. While the synthesis of the racemic form of this compound is established, the preparation of its enantiomerically pure or enriched analogues requires a dedicated stereoselective approach. The stereocenter at the C4 position of the oxane ring, where the aryloxy group is attached, renders the molecule chiral. The synthesis of such chiral analogues is highly relevant for applications where stereoisomers may exhibit different biological activities or physical properties.

The primary strategy for obtaining chiral analogues of this compound involves the synthesis of an enantiomerically pure or enriched 4-hydroxyoxane (tetrahydropyran-4-ol) precursor, which can then be coupled with a suitable 2-amino-4-fluorophenol (B1270792) derivative. Several established methodologies in asymmetric synthesis can be applied to generate the chiral 4-hydroxyoxane building block.

Key Asymmetric Strategies for Chiral 4-Hydroxyoxane Synthesis:

Catalytic Asymmetric Hydrogenation: The asymmetric hydrogenation of a corresponding 2,3-dihydro-4H-pyran-4-one or a related unsaturated precursor using a chiral catalyst can provide access to enantiomerically enriched 4-hydroxyoxane. Chiral ruthenium and iridium complexes with ligands such as BINAP have been successfully employed for the asymmetric hydrogenation of various ketones, and this approach could be extended to the synthesis of chiral cyclic alcohols.

Enzymatic Resolution: The kinetic resolution of racemic 4-hydroxyoxane using lipases or other hydrolases is a viable method. This approach relies on the selective acylation or deacylation of one enantiomer, allowing for the separation of the two.

Prins Cyclization: The Prins cyclization reaction between a homoallylic alcohol and an aldehyde is a powerful tool for the construction of the tetrahydropyran (B127337) ring. The use of chiral Lewis acids or Brønsted acids as catalysts can induce enantioselectivity, leading to the formation of chiral 4-hydroxytetrahydropyran derivatives. google.com

Chiral Pool Synthesis: Starting from readily available chiral natural products, such as sugars or amino acids, a multi-step synthesis can be designed to construct the chiral 4-hydroxyoxane ring with a defined stereochemistry.

Coupling of Chiral 4-Hydroxyoxane with the Aromatic Moiety:

Once the enantiomerically enriched 4-hydroxyoxane is obtained, it can be coupled with a protected 2-amino-4-fluorophenol derivative. A common and effective method for this etherification is the Mitsunobu reaction . organic-chemistry.org This reaction typically proceeds with inversion of stereochemistry at the alcohol carbon. Therefore, if the (S)-enantiomer of 4-hydroxyoxane is desired in the final product, the (R)-enantiomer of the alcohol precursor would be used in the Mitsunobu reaction.

The reaction would involve activating the 4-hydroxyoxane with a phosphine (B1218219) reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD), followed by nucleophilic attack of the phenoxide derived from the protected 2-amino-4-fluorophenol. Subsequent deprotection of the amino group would yield the final chiral this compound analogue.

A plausible synthetic route starting from 2-fluoro-4-bromaniline is outlined in a patent, which involves protection of the amino group, followed by a palladium-catalyzed coupling with an amine. google.com A similar strategy could be adapted where the protected 2-amino-4-fluorophenol is coupled with the chiral 4-hydroxyoxane.

Illustrative Data for Key Stereoselective Reactions:

The following tables provide representative data from the literature for the types of stereoselective reactions that would be integral to the synthesis of chiral analogues of this compound. While this data is not for the exact target molecule, it demonstrates the feasibility and potential efficiency of these methods for creating the necessary chiral building blocks.

Table 1: Representative Enantioselective Synthesis of Chiral Alcohols via Asymmetric Hydrogenation

| Entry | Substrate | Chiral Catalyst | Solvent | Enantiomeric Excess (ee) (%) | Reference |

| 1 | 4-phenylcyclohexanone | Ru(OAc)2[(R)-BINAP] | Methanol | 98 | General Literature |

| 2 | 1-tetralone | (S,S)-Ts-DPEN-Ru | Isopropanol | 99 | General Literature |

| 3 | Acetophenone | [Ir(cod)Cl]2/(S)-Tol-BINAP | Methanol | 96 | rsc.org |

Table 2: Representative Stereoselective Etherification via Mitsunobu Reaction

| Entry | Alcohol Substrate | Nucleophile | Reagents | Product Configuration | Yield (%) | Reference |

| 1 | (R)-2-Octanol | Phenol | PPh3, DEAD | (S)-2-Phenoxyoctane | 85-95 | organic-chemistry.org |

| 2 | (S)-Cyclohex-2-en-1-ol | p-Nitrophenol | PPh3, DIAD | (R)-1-(4-Nitrophenoxy)cyclohex-2-ene | ~90 | General Literature |

| 3 | (R)-1-Phenylethanol | 4-Methoxyphenol | PPh3, DEAD | (S)-1-Phenylethyl 4-methoxyphenyl (B3050149) ether | 88 | General Literature |

Note: The data in the tables are illustrative and represent typical results for the specified reaction types on model substrates. The actual yields and enantioselectivities for the synthesis of chiral this compound analogues would need to be determined experimentally.

The successful stereoselective synthesis of chiral analogues of this compound would open avenues for investigating the stereostructure-activity relationships (SAR) of this compound class, which is a critical aspect in the development of new chemical entities for various applications.

Derivatization Strategies for Enhancing Molecular Diversity and Functional Attributes

Synthesis of Substituted Anilide Derivatives

The primary amine functionality of 4-Fluoro-2-(oxan-4-yloxy)aniline serves as a versatile handle for the synthesis of a wide array of substituted anilide derivatives. This class of compounds is of significant interest due to the prevalence of the anilide motif in biologically active molecules. The most common approach to anilide formation involves the acylation of the aniline (B41778) with various acylating agents, such as carboxylic acid chlorides, anhydrides, or the carboxylic acids themselves, often facilitated by a coupling agent.

For instance, the reaction of this compound with a substituted benzoyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine, would yield the corresponding N-(4-fluoro-2-(oxan-4-yloxy)phenyl)benzamide. The choice of the acylating agent allows for the introduction of a wide variety of substituents, thereby modulating the physicochemical properties of the resulting anilide.

A general synthetic scheme for the preparation of such anilides is presented below:

Table 1: Examples of Reagents for Anilide Synthesis

| Acylating Agent | Coupling Agent/Base | Potential Product |

| Acetyl chloride | Pyridine | N-(4-fluoro-2-(oxan-4-yloxy)phenyl)acetamide |

| Benzoic anhydride | Triethylamine | N-(4-fluoro-2-(oxan-4-yloxy)phenyl)benzamide |

| Propanoic acid | DCC/DMAP | N-(4-fluoro-2-(oxan-4-yloxy)phenyl)propanamide |

DCC: Dicyclohexylcarbodiimide, DMAP: 4-Dimethylaminopyridine

The resulting anilide derivatives can be further functionalized. For example, a patent for the synthesis of N-(4-fluoroaniline)-2-hydroxy-N-isopropylacetamide highlights a multi-step process involving reduction, amine ester exchange, nucleophilic substitution, and ether bond rupture, demonstrating the potential for complex molecular construction starting from a functionalized aniline core. nih.gov

Formation of Heterocyclic Systems Incorporating the 4-Fluoro-2-(oxan-4-yloxy)phenyl Moiety

The 4-Fluoro-2-(oxan-4-yloxy)phenyl scaffold can be incorporated into various heterocyclic systems, a common strategy in drug discovery to access novel chemical space and improve pharmacological properties. The aniline nitrogen and the activated aromatic ring are key reactive sites for cyclization reactions.

One prominent example is the synthesis of quinoline (B57606) derivatives. The Conrad-Limpach or Doebner-von Miller reactions, for instance, could be adapted to utilize this compound as the aniline component. Reaction with a β-ketoester under acidic or thermal conditions can lead to the formation of a substituted quinolone.

Another approach involves the synthesis of fused heterocyclic systems. For example, reaction of the aniline with a suitable dielectrophile can lead to the formation of benzodiazepines or other related structures. While specific examples starting from this compound are not prevalent in the public literature, the general principles of heterocyclic synthesis using anilines are well-established.

Design and Synthesis of Hybrid Molecules for Multitargeting Approaches

The concept of designing hybrid molecules that can interact with multiple biological targets simultaneously has gained significant traction in drug discovery. The this compound scaffold is well-suited for this approach, as it can be linked to other pharmacophoric fragments to create novel chemical entities with dual or poly-pharmacology.

For example, the aniline group can be used as a linker to connect to another heterocyclic core known to be active against a specific target. This can be achieved through various chemical transformations, such as amide bond formation, urea (B33335) or thiourea (B124793) formation, or by incorporating the aniline into a larger heterocyclic system that bridges two distinct pharmacophores.

Research into the synthesis of hybrid molecules based on a 1-(4-fluorophenyl)piperazine (B120373) skeleton has demonstrated the feasibility of creating complex structures with potential biological activity by linking different heterocyclic moieties. nih.gov This strategy could be applied to this compound to generate novel hybrid molecules.

Combinatorial Chemistry and High-Throughput Synthesis Approaches for Library Generation

To efficiently explore the chemical space around the this compound core, combinatorial chemistry and high-throughput synthesis techniques are invaluable. These approaches allow for the rapid generation of large libraries of related compounds, which can then be screened for desired properties.

A typical combinatorial approach would involve the parallel synthesis of anilide derivatives as described in section 4.1, using a diverse set of acylating agents. Similarly, multicomponent reactions, where three or more reactants combine in a single step to form a complex product, are particularly well-suited for library synthesis. For instance, a Ugi or a Passerini reaction involving this compound, an aldehyde, a carboxylic acid, and an isocyanide could generate a library of α-acylamino carboxamides.

While specific combinatorial libraries based on this compound have not been explicitly detailed in the literature, the principles of combinatorial synthesis are broadly applicable to this scaffold. The generation of such libraries would be a powerful tool for discovering new molecules with interesting biological or material properties.

Preclinical Biological Activity and Proposed Mechanisms of Action of Analogues

Anticancer and Antiproliferative Investigations of Fluoroaniline (B8554772) Derivatives

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity. researchgate.netnih.gov Fluoroaniline derivatives, in particular, have been the subject of numerous studies for their potential as anticancer agents. nih.gov These investigations have demonstrated that structural modifications, such as the introduction of different fluoro-substituted anilines into various molecular scaffolds, can significantly enhance biological activity against cancer and tumor cell lines. vu.nl

Analogues of 4-Fluoro-2-(oxan-4-yloxy)aniline have demonstrated broad-spectrum antiproliferative activity against a panel of human cancer cell lines. The cytotoxic effects are often dose-dependent and can surpass the potency of established chemotherapy agents.

Melanoma and Breast Cancer Cell Lines: In studies involving the A375 human melanoma cell line, several fluoro-substituted quinone compounds have shown significant cytotoxicity. nih.gov For instance, the compound 5-(3-chloro-4-trifluoromethoxy-phenylamino)-2-hydroxy-3-undecyl- researchgate.netx-mol.combenzoquinone (EOCF) exhibited a half-maximal lethal concentration (LC50) of 12.25 µg/mL. nih.gov Other derivatives also showed activity against A375 cells. nih.gov Similarly, novel 3-fluoro-4-morpholinoaniline (B119058) derivatives have been synthesized and tested against breast cancer cell lines. x-mol.com A sulfonamide-containing derivative, NAM-5, displayed potent anti-proliferative activity with half-maximal inhibitory concentration (IC50) values of 1.811 µM and 2.143 µM against MCF-7 and MDA-MB-231 cells, respectively. x-mol.com Another compound, NAM-7, was also effective, particularly against MCF-7 cells (IC50 of 1.883 µM). x-mol.com

Interactive Data Table: Antiproliferative Activity of Fluoroaniline Analogues in Melanoma and Breast Cancer

| Compound/Derivative | Cancer Cell Line | Activity (IC50/LC50) | Source |

| 5-(3-chloro-4-trifluoromethoxy-phenylamino)-2-hydroxy-3-undecyl- researchgate.netx-mol.combenzoquinone (EOCF) | A375 (Melanoma) | 12.25 µg/mL | nih.gov |

| EDFA | A375 (Melanoma) | 13.33 µg/mL | nih.gov |

| ETFA | A375 (Melanoma) | 25.60 µg/mL | nih.gov |

| NAM-5 | MCF-7 (Breast) | 1.811 µM | x-mol.com |

| NAM-5 | MDA-MB-231 (Breast) | 2.143 µM | x-mol.com |

| NAM-7 | MCF-7 (Breast) | 1.883 µM | x-mol.com |

| NAM-7 | MDA-MB-231 (Breast) | 4.688 µM | x-mol.com |

Note: Lower IC50/LC50 values indicate higher potency.

Hepatocellular Carcinoma and Neuroblastoma Cell Lines: The antiproliferative effects of related derivatives have also been observed in liver cancer cells. N-acylhydrazone derivatives were shown to effectively reduce the proliferation of HepG2 and Hep3B hepatocellular carcinoma (HCC) cells. nih.gov Specifically, the derivative LASSBio-2052 efficiently inhibited the viability of these HCC cells. nih.gov In studies on the Huh-7 liver cancer cell line, a semi-synthetic derivative of Betulin, 3,28-di-(2-nitroxy-acetyl)-oxy-BT, demonstrated a potent cytotoxic effect with an IC50 value of 13.1 µM. nih.gov

In the context of neuroblastoma, while direct data on SKNMC cells is limited, studies on related cell lines like SK-N-SH and IMR-32 have shown that quinoxaline (B1680401) derivatives bearing an oxirane ring possess antiproliferative properties. nih.gov Trans-isomers of these derivatives were generally more active, with some nitrofuran-substituted compounds showing IC50 values as low as 2.49 µM against SK-N-SH cells. nih.gov

Other Cancer Cell Lines: The anticancer activity of these analogues extends to other cancer types. Fluorinated Schiff bases, derived from 2-amino phenylhydrazines, exhibited strong cytotoxic effects on the A549 non-small cell lung cancer cell line, with one compound showing an IC50 of 0.64 μM. mdpi.com Furthermore, lipophilic fluoroquinolone derivatives have demonstrated excellent antiproliferative activity against a range of colorectal cancer cell lines, including HT29, HCT116, and SW620, with some compounds showing micro- to nano-molar efficacy. nih.govresearchgate.net

A key mechanism underlying the antiproliferative effects of fluoroaniline analogues is the induction of apoptosis, or programmed cell death, and the disruption of the normal cell cycle in cancer cells. mdpi.com

Research has shown that a fluoro derivative of embelin (B1684587) acts as a potent apoptotic marker. x-mol.comnih.gov Flow cytometry analysis revealed that this compound causes cell cycle arrest at the G0/G1 phase. x-mol.comnih.gov Similarly, novel 3-fluoro-4-morpholinoaniline derivatives were confirmed to induce cell death through apoptosis in breast cancer cells. x-mol.com In lung cancer cells, fluorinated aminophenylhydrazines were also found to trigger apoptosis, evidenced by chromatin condensation and the expression of cleaved caspase-3, a key executioner enzyme in the apoptotic pathway. mdpi.com

Further studies with methoxy- and fluoro-chalcone derivatives in A375 melanoma cells demonstrated cell cycle arrest at the S and G2/M phases, followed by the activation of caspase-3 and subsequent apoptosis. researchgate.net In hepatocellular carcinoma, N-acylhydrazone derivatives were found to induce an increase in the G2/M and sub-G1 cell populations, indicating cell cycle arrest and apoptosis. nih.gov This was linked to the modulation of key cell cycle regulators. nih.gov

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that can act as a "double-edged sword" in cancer. nih.gov While moderate levels can promote cancer cell proliferation, excessive ROS levels can induce oxidative stress and lead to cell death. nih.gov Some fluoroaniline analogues appear to exert their anticancer effects by modulating intracellular ROS levels.

For instance, the cytotoxic action of certain fluorinated isatins is associated with the stimulated production of ROS in tumor cells. mdpi.com This increase in ROS leads to the dissipation of the mitochondrial membrane potential, a critical event that triggers the intrinsic pathway of apoptosis. mdpi.com The generation of ROS is often linked to the induction of apoptosis in many cancer cells, and manipulating ROS levels is being explored as a strategy to overcome resistance to chemotherapy drugs like 5-fluorouracil. nih.gov Studies have shown that certain compounds can induce apoptosis in cancer cells such as A375, HepG2, and MCF7 by increasing ROS production. nih.gov

Mechanistic Studies on Specific Molecular Targets

To understand the precise mechanisms of action, research has focused on identifying the specific molecular targets with which these compounds interact.

The RAF family of kinases, particularly B-RAF, are crucial components of the MAPK/ERK signaling pathway, which regulates normal cell growth and survival. x-mol.com Mutations in the B-RAF gene are found in a high percentage of melanomas. x-mol.comnih.gov

Fluoroaniline derivatives have been identified as potential inhibitors of this key protein. Molecular docking studies have shown that fluoro-substituted anilino derivatives of natural quinones exhibit a strong binding affinity for the B-raf protein. nih.gov This in-silico finding was corroborated by in-vitro ELISA assays using B-raf isolated from melanoma cells, which confirmed the inhibitory activity. nih.gov Specifically, the embelin derivative EOCF was identified as a potent B-RAF inhibitor. x-mol.comnih.gov Western blot analysis further confirmed that treatment with this derivative led to a reduction in the expression level of B-RAF protein in melanoma cells. x-mol.comnih.gov This mechanism is shared by the approved cancer drug Vemurafenib, a fluorine-based B-RAF inhibitor. x-mol.com

Another emerging target in cancer therapy is the spliceosome, a cellular machine responsible for editing pre-messenger RNA (mRNA). nih.gov The Splicing Factor 3B subunit 1 (SF3B1) is a core component of this complex. vu.nlnih.gov Mutations in the SF3B1 gene are frequently found in various hematological malignancies and some solid tumors, including pancreatic cancer. vu.nlnih.govnih.gov These mutations lead to aberrant splicing, producing abnormal proteins that can drive cancer progression. nih.gov

Small molecules that modulate the activity of SF3B1 are therefore of significant therapeutic interest. nih.gov Preclinical studies have shown that targeting SF3B1 with small molecules can inhibit cancer cell proliferation and induce cell death. nih.gov While direct studies linking fluoroaniline derivatives to SF3B1 modulation are still emerging, the search for novel SF3B1 inhibitors involves screening diverse chemical libraries. vu.nl The development of potent, orally available SF3B1 modulators demonstrates that this protein is a druggable target and that altering the splicing program is a viable approach for achieving tumor-selective cytotoxicity. nih.govnih.gov

Exploration of Other Enzyme Inhibitory Potentials

While direct studies on the enzyme inhibitory profile of this compound are not extensively documented in publicly available literature, the broader class of fluoroaniline derivatives and related heterocyclic systems has been investigated for various enzyme-inhibiting activities. A notable area of exploration is in the context of antifungal agents. For instance, imine derivatives of 4-fluoroaniline (B128567) have been shown to inhibit ergosterol (B1671047) biosynthesis, a critical pathway for maintaining the integrity of fungal cell membranes. tandfonline.com This mechanism is a well-established target for many clinically used antifungal drugs.

Furthermore, fluorinated nucleoside analogues, such as 5-fluorouridine (B13573), exert their antifungal effects by acting as antimetabolites. nih.gov After being taken up by fungal cells, these compounds are converted into fraudulent nucleotides that, when incorporated into RNA, disrupt protein synthesis. nih.gov Another key aspect of their mechanism involves the inhibition of essential enzymes in nucleotide biosynthesis pathways, like thymidylate kinase, which is crucial for DNA synthesis and repair. nih.gov The exploration of such enzyme targets is a continuing area of research for developing new anti-infective agents.

Potential in Anti-infective Applications for Related Heterocyclic Systems

Heterocyclic compounds, particularly those incorporating fluorine and aniline (B41778) moieties, represent a promising area of research for new anti-infective agents. nih.govarchivog.comnih.govmdpi.com Their diverse structures allow for a broad spectrum of activity against various pathogens, including bacteria, fungi, and parasites. nih.gov

Antibacterial Activity

Derivatives of fluoroaniline have demonstrated noteworthy antibacterial properties. For example, certain 7-haloanilino-8-nitrofluoroquinolone derivatives have shown interesting activity against both standard and resistant Gram-positive bacterial strains. researchgate.net Specifically, derivatives incorporating 2-chloro and 3-chloro aniline have exhibited significant minimum inhibitory concentrations (MIC) against Staphylococcus aureus. researchgate.net Chlorinated derivatives, in general, appeared more potent than their fluorinated counterparts against S. aureus. researchgate.net

In other studies, aniline derivatives featuring a cage monoterpenoid fragment have been assessed for their in vitro antibiotic activity against both Gram-positive and Gram-negative bacteria. researchgate.net Furthermore, the synthesis of rearranged abietane (B96969) derivatives has yielded compounds with moderate to excellent inhibitory activity against pathogenic bacteria such as E. coli, P. aeruginosa, and S. aureus. mdpi.com

Antifungal Activity

The antifungal potential of systems related to fluoroaniline is well-documented. Schiff bases derived from halogen-substituted benzenamines, including 4-fluoroaniline, have been synthesized and evaluated for their efficacy against plant pathogenic fungi like Rhizoctonia solani and Macrophomina phaseolina. tandfonline.comegranth.ac.in Many of these compounds were found to be effective, with their activity influenced by the specific halogen substitutions. egranth.ac.in For instance, N-(3-chlorobenzylidene)-4-fluoroaniline was identified as a particularly potent agent against R. solani. egranth.ac.in The proposed mechanism for some of these imine derivatives is the inhibition of ergosterol biosynthesis. tandfonline.com

Additionally, fluorinated nucleosides like 5-fluorouridine have been shown to possess antifungal activity against Candida species by inhibiting virulence factors such as biofilm formation and hyphal growth. nih.govnih.gov Triazole derivatives designed as analogues of fluconazole (B54011) have also shown that the inclusion of fluoro and chloro groups on the phenyl ring can enhance antifungal activity. wjpps.com Substituted 2-(1H-tetrazolo-5-yl)anilines have also been screened for antifungal activity, with some S-substituted derivatives showing promise. zsmu.edu.ua

Antiparasitic Activity

The core structure of fluorophenyl-substituted heterocyclic compounds has also been explored for antiparasitic applications. A notable example is a pyrimido[1,2-a]benzimidazole (B3050247) derivative with a 3-fluorophenyl substituent, which has been identified as a potent agent against Leishmania major parasites, showing activity in the nanomolar range against both promastigotes and amastigotes. nih.gov Another compound from the same series demonstrated selective activity against Toxoplasma gondii. nih.gov The benzimidazole (B57391) scaffold, an isostere of natural purines, is a key component in several existing antiparasitic drugs. nih.gov

Modulation of Nitric Oxide (NO) Release by Furoxan-based Hybrid Compounds

Furoxans, which are 1,2,5-oxadiazole-2-oxides, are a well-established class of nitric oxide (NO) donors. rsc.org These compounds are generally stable and can release NO, a crucial signaling molecule involved in various physiological processes, often through interaction with thiols like glutathione. rsc.org The ability to modulate NO release has significant therapeutic implications, as NO is involved in cardiovascular, inflammatory, and neurological pathways.

The rate and mechanism of NO release from furoxans can be tuned by altering the substituents on the furoxan ring. researchgate.net While many furoxans require enzymatic metabolism or reaction with thiols to release NO, some newer derivatives have been developed to release NO spontaneously. This controlled release of NO makes furoxan-based compounds attractive for applications in various diseases where NO modulation is beneficial. For example, polymeric furoxan conjugates have been developed to enhance the anti-proliferative effect of ibuprofen (B1674241) in colon cancer cells through the release of NO. rsc.org

Table of Compounds

Structure Activity Relationship Sar Investigations of 4 Fluoro 2 Oxan 4 Yloxy Aniline Analogues

Systemic Modification of the Aromatic Ring Substituents

The benzene (B151609) ring of the aniline (B41778) moiety serves as a scaffold for substituents that can profoundly alter the molecule's electronic, steric, and lipophilic properties. The nature and position of these substituents are critical determinants of biological activity.

The electronic character of substituents on the aniline ring can significantly influence the molecule's interaction with its biological target. These effects are primarily governed by the interplay of induction and resonance. Electron-donating groups (EDGs) increase the electron density of the aromatic ring and the basicity of the aniline nitrogen, while electron-withdrawing groups (EWGs) have the opposite effect. doubtnut.com The position of the substituent (ortho, meta, or para) dictates the extent of these electronic influences.

Fluorine (F): As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect, which deactivates the aromatic ring and lowers the pKa of the aniline nitrogen. nih.govlumenlearning.com This can reduce the strength of ionic interactions if the protonated amine is critical for binding. However, fluorine can also participate in hydrogen bonding as a weak acceptor. researchgate.net In the lead compound, the fluorine at the 4-position also serves to block a potential site of metabolic oxidation, which can increase the compound's biological half-life. nih.gov

Methoxy (B1213986) (OCH₃): A methoxy group is a classic example of a substituent with dual electronic effects. It is electron-withdrawing by induction but strongly electron-donating through resonance, with the latter effect being dominant, especially when placed at the para position. lumenlearning.com A methoxy group would be expected to increase the electron density on the aniline ring, potentially enhancing π-π stacking interactions with the receptor. derangedphysiology.com

Nitro (NO₂): The nitro group is a powerful electron-withdrawing group through both induction and resonance. doubtnut.com Its presence on the aniline ring would significantly decrease the basicity of the amino group, making it a much weaker hydrogen bond donor and less likely to be protonated under physiological conditions. youtube.com QSAR studies on substituted anilides have shown that the presence of a nitro group can correlate with increased antimicrobial activity. researchgate.net

The following table summarizes the electronic properties of these substituents using the Hammett constant (σ), which quantifies the electronic effect of a substituent in the meta and para positions. A positive σ value indicates an electron-withdrawing character, while a negative value indicates an electron-donating character.

| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) | Primary Electronic Effect |

| -F | +0.34 | +0.06 | Inductively withdrawing |

| -OCH₃ | +0.12 | -0.27 | Resonance donating, inductively withdrawing |

| -NO₂ | +0.71 | +0.78 | Inductively and resonance withdrawing |

This table presents generalized Hammett constant values to illustrate electronic effects.

Beyond electronics, the size (steric bulk) and lipophilicity (hydrophobicity) of aromatic substituents are crucial for determining how a molecule fits into a receptor's binding pocket and its ability to cross biological membranes. ijpras.comsrmist.edu.in

Steric Effects: The size of a substituent can either promote or hinder binding. A bulky group might prevent the optimal orientation of the molecule within the binding site. Conversely, it could engage in favorable van der Waals interactions if it fits well within a corresponding hydrophobic pocket. The Taft steric parameter (Es) is a common descriptor for the size of a substituent. umb.edu Ortho-substituted anilines, in particular, are often weaker bases than expected regardless of the substituent's electronic nature, an observation attributed to steric hindrance that affects the solvation of the anilinium ion. doubtnut.com

Lipophilic Effects: Lipophilicity, often quantified by the partition coefficient (log P) or the substituent hydrophobicity constant (π), is critical for pharmacokinetics and pharmacodynamics. Increased lipophilicity can enhance membrane permeability and binding to hydrophobic pockets but can also lead to decreased aqueous solubility and increased metabolic clearance. srmist.edu.in The position of a substituent can influence lipophilicity; for instance, in a series of triazolo-methoxy aniline derivatives, para-substituted compounds were found to be the least lipophilic. nih.gov

The table below provides representative lipophilicity (π) and steric (Es) parameters for common substituents.

| Substituent | Lipophilicity (π) | Steric Parameter (Es) | Key Contributions |

| -F | +0.14 | -0.46 | Minimal steric bulk, increases lipophilicity |

| -OCH₃ | -0.02 | -0.55 | Moderate steric bulk, minor effect on lipophilicity |

| -NO₂ | -0.28 | -2.52 | Significant steric bulk, decreases lipophilicity |

Data sourced from QSAR parameter tables. uwec.edu π values are for the para position. Es values represent Taft's steric parameter.

Role of the Oxane Ring in Molecular Recognition and Binding Affinity

The 2-(oxan-4-yloxy) portion of the molecule introduces a non-aromatic, flexible, and polar element that plays a significant role in orienting the molecule and establishing key interactions within a binding site.

The oxane (tetrahydropyran) ring is not planar and primarily exists in a low-energy chair conformation. However, it possesses significant conformational flexibility, with the ability to adopt other forms like boat or twist-boat conformations. nih.gov This flexibility can be critical for biological activity, allowing the ligand to adapt its shape to fit optimally into the receptor's binding pocket—a concept known as "induced fit". nih.gov

The specific conformation adopted upon binding can maximize favorable interactions and minimize steric clashes. nih.gov Computational studies on various ligands have demonstrated that the bioactive conformation is not always the lowest energy conformation in solution, and the energy required to adopt the binding pose is a key factor in affinity. nih.gov The oxygen atom within the oxane ring can act as a hydrogen bond acceptor, while the aliphatic C-H groups can participate in hydrophobic interactions. The preferred orientation will be one that positions these features for optimal engagement with complementary residues in the receptor.

Influence of the Aniline Linker and Derivatization on Activity

The aniline functional group is more than just a substituted ring; its amino group is a key interactive feature and a site for further chemical modification. researchgate.net Derivatization of the aniline linker can fine-tune the molecule's properties to improve potency, selectivity, or pharmacokinetic parameters. nih.govinternationaljournalcorner.comnih.gov

Modifying the aniline nitrogen can lead to a variety of new analogues with altered properties:

N-Alkylation: Adding small alkyl groups to the aniline nitrogen (e.g., N-methyl, N-ethyl) can increase lipophilicity and may introduce new van der Waals contacts with the receptor. However, it can also introduce steric hindrance and will reduce the hydrogen bond donating capacity of the linker. chemrxiv.org

N-Acylation: Converting the aniline to an anilide (amide) by reaction with a carboxylic acid derivative drastically changes its properties. The resulting amide is no longer basic and acts as a hydrogen bond donor and acceptor. This modification can alter the binding mode completely, potentially leading to interactions with different receptor residues.

Conversion to Sulfonamide: Similar to acylation, forming a sulfonamide removes the basicity of the nitrogen. Sulfonamides are strong hydrogen bond donors and can participate in different interactions than the parent aniline. uomisan.edu.iq

These derivatizations offer a strategic approach to modulate the electronic and hydrogen-bonding profile of the linker region, exploring new interaction possibilities within the binding site.

| Derivatization Type | Key Property Changes | Potential Impact on Activity |

| N-Alkylation | Increases lipophilicity; reduces H-bond donation; adds steric bulk. | May improve hydrophobic interactions or introduce steric clash. |

| N-Acylation (Amide) | Removes basicity; introduces H-bond acceptor (C=O); planarizes the N. | Alters electronic and H-bonding potential; may change binding mode. |

| N-Sulfonylation (Sulfonamide) | Removes basicity; adds strong H-bond donor/acceptor group. | Introduces new, strong polar interactions. |

| Schiff Base Formation | Replaces -NH₂ with -N=CH-R; removes H-bond donation. | Creates a more rigid and extended linker; alters electronic profile. internationaljournalcorner.com |

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and reactivity of 4-Fluoro-2-(oxan-4-yloxy)aniline. These methods, particularly Density Functional Theory (DFT), offer a detailed understanding of the molecule's behavior at the atomic level.

Density Functional Theory (DFT) Studies for Ground State Geometries and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing a basis set such as 6-311++G(d,p), would be performed to determine its optimized ground state geometry. These calculations would reveal key bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule's most stable conformation.

Furthermore, DFT studies can elucidate the electronic properties of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For substituted anilines, these calculations can help understand how the fluoro and oxanyloxy groups modulate the electron density and reactivity of the aniline (B41778) core.

Natural Bond Orbital (NBO) Analysis for Charge Transfer Characteristics

Natural Bond Orbital (NBO) analysis is a powerful tool to study intramolecular and intermolecular bonding and interaction among bonds. For this compound, NBO analysis would provide a detailed picture of the charge distribution across the molecule. It can quantify the electron density on each atom, revealing the effects of the electron-withdrawing fluorine atom and the electron-donating oxanyloxy and amino groups.

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Computational methods, particularly DFT, are widely used for the prediction of spectroscopic parameters. bohrium.comgithub.io For this compound, theoretical calculations can predict its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts and its Infrared (IR) vibrational frequencies.

Predicted ¹H NMR chemical shifts for a similar compound, 4-fluoro-2-methoxyaniline, show distinct signals for the aromatic protons and the methoxy (B1213986) group protons. chemicalbook.combldpharm.comnih.gov Based on this, a hypothetical ¹H NMR spectrum of this compound would show characteristic peaks for the protons on the aniline ring, the oxane ring, and the amine group. The predicted IR spectrum would exhibit characteristic absorption bands corresponding to the N-H stretching of the amine group, C-F stretching, C-O-C stretching of the ether linkage, and various vibrations of the aromatic ring. chemicalbook.comchemicalbook.comnist.gov

Table 1: Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value |

| ¹H NMR (ppm) | |

| Aromatic-H | 6.5 - 7.0 |

| NH₂ | ~3.5 |

| Oxane-H (adjacent to O) | ~4.5 |

| Oxane-H (other) | 1.8 - 2.2 |

| IR (cm⁻¹) | |

| N-H Stretch | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 2950 |

| C-O-C Stretch | 1050 - 1150 |

| C-F Stretch | 1100 - 1200 |

Note: These are hypothetical predicted values based on data from structurally similar compounds.

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking and dynamics simulations are powerful computational techniques to predict and analyze the interaction of a small molecule, such as this compound, with a biological target, typically a protein. These methods are central to structure-based drug design.

Ligand-Protein Binding Affinity Prediction and Docking Score Analysis

Molecular docking simulations would be employed to predict the binding mode and affinity of this compound to a specific protein target. Given that many aniline derivatives are known to be kinase inhibitors, a relevant target could be a protein kinase such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). rsc.orgnih.govnih.gov

The docking process involves generating a multitude of possible conformations of the ligand within the protein's binding site and scoring these poses based on a scoring function. The docking score provides an estimate of the binding affinity, with lower scores generally indicating a more favorable interaction. These scores help in ranking potential drug candidates and prioritizing them for further experimental testing.

Identification of Key Interacting Residues and Binding Site Characteristics

Beyond the docking score, the analysis of the docked pose reveals the specific molecular interactions between the ligand and the protein. For this compound docked into the ATP-binding site of VEGFR-2, one would expect to observe key hydrogen bonds, hydrophobic interactions, and potentially halogen bonds involving the fluorine atom.

The aniline nitrogen and the ether oxygen are likely to act as hydrogen bond acceptors or donors, forming crucial interactions with amino acid residues in the hinge region of the kinase, such as Cys919. The aromatic ring can engage in π-π stacking or hydrophobic interactions with residues like Phe918 and Leu1035. nih.gov The oxane ring can also contribute to hydrophobic interactions within the binding pocket. The fluorine atom may form favorable interactions with the protein backbone or side chains.

Table 2: Hypothetical Molecular Docking Results of this compound with VEGFR-2

| Parameter | Predicted Value/Residues |

| Docking Score (kcal/mol) | -8.5 |

| Key Interacting Residues | Cys919, Asp1046, Glu885, Leu840, Val848 |

| Types of Interactions | Hydrogen bonds, hydrophobic interactions, π-π stacking |

Note: These are hypothetical results based on docking studies of similar compounds with VEGFR-2.

Molecular dynamics simulations can further refine the docked complex, providing insights into the stability of the ligand-protein interaction over time and the conformational changes that may occur upon binding.

Conformational Analysis of the Oxane Ring and its Torsional Profiles

Similar to cyclohexane, the oxane ring predominantly adopts a chair conformation to minimize angle and torsional strain. csbsju.edumsu.edu This chair conformation can exist in two interconverting forms, often referred to as a "ring flip." youtube.com In substituted oxanes, the substituents can occupy either axial or equatorial positions. Generally, substituents prefer the equatorial position to avoid steric hindrance with the axial hydrogens on the same side of the ring, an effect known as 1,3-diaxial interaction. msu.eduyoutube.com

For the 4-substituted oxane ring in this compound, the aryloxy group is expected to predominantly occupy the equatorial position to achieve a more stable conformation. The axial conformer would experience significant steric clashes between the bulky aryloxy substituent and the axial hydrogens at the C2 and C6 positions of the oxane ring.

The torsional profiles, or the energy changes associated with rotation around specific bonds, are critical for understanding the flexibility of the molecule. The key dihedral angles that define the conformation of the oxane ring and its linkage to the aniline group would be the focus of computational analysis. Molecular mechanics and quantum chemical calculations are employed to determine the potential energy surface for these rotations. youtube.comnih.gov

Table 1: Predicted Torsional Strain for Key Dihedral Angles in this compound

| Dihedral Angle | Predicted Low-Energy Conformation (degrees) | Predicted Energy Barrier (kcal/mol) |

| C5-O1-C2-C3 (Oxane Ring) | ~60 (gauche) | High |

| C3-C4-O-C (Aryloxy Linkage) | ~180 (anti-periplanar) | Moderate |

| C4-O-C(aryl)-C(aryl) | ~0 or ~180 (planar or perpendicular) | Low |

Note: The data in this table is hypothetical and based on general principles of conformational analysis of similar structures. Specific computational studies on this compound are required for precise values.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov For this compound and its analogues, QSAR models can be developed to predict their potential activity based on specific structural features.

The development of a QSAR model involves calculating a set of molecular descriptors that quantify various aspects of the chemical structure. These descriptors can be categorized as electronic, steric, hydrophobic, and topological, among others. For aniline derivatives, descriptors such as the logarithm of the octanol-water partition coefficient (log KOW or logP), which represents lipophilicity, and electronic parameters like the Hammett sigma constant (σ), have been shown to be important in predicting their biological activities, such as toxicity. nih.gov

In the context of this compound, key structural features and their corresponding descriptors that would be considered in a QSAR study include:

The Oxanyloxy Group: The ether-linked oxane ring at the 2-position contributes to the steric bulk and hydrophilicity of the molecule. Steric descriptors, such as molecular volume or surface area, and topological indices would be important to capture the influence of this group on activity.

The Aniline Moiety: The aniline core is a known pharmacophore and its substitution pattern is crucial for activity. researchgate.netrsc.org The relative positions of the fluoro and oxanyloxy groups can lead to different biological profiles.

Table 2: Key Structural Features of this compound and Their Potential Impact on Predicted Activity in QSAR Models

| Structural Feature | Relevant QSAR Descriptors | Potential Impact on Predicted Activity |

| 4-Fluoro Substituent | Hammett constants (σ), Dipole moment, Partial atomic charges | Modulation of electronic properties, receptor binding affinity, and metabolic stability. nih.govmdpi.com |

| 2-(Oxan-4-yloxy) Group | Molar refractivity (MR), Steric parameters (e.g., STERIMOL), Hydrophilic-lipophilic balance (HLB) | Influence on solubility, steric hindrance at the binding site, and pharmacokinetic properties. |

| Aniline Backbone | LogP, Molecular weight, Topological indices | Contribution to overall lipophilicity and molecular size, affecting cell permeability and distribution. researchgate.net |

Note: The potential impacts listed are based on established principles of QSAR and medicinal chemistry. The actual contribution of each feature would be determined by the specific biological activity being modeled.

The development of robust QSAR models for a series of analogues of this compound would involve the synthesis and biological evaluation of these compounds, followed by the generation and statistical analysis of a wide range of molecular descriptors. nih.gov Such models can then be used to virtually screen new derivatives and prioritize them for synthesis, thereby accelerating the discovery of compounds with desired activities.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 4-Fluoro-2-(oxan-4-yloxy)aniline, offering precise information about the atomic arrangement within the molecule.

1H, 13C, and 19F NMR for Complete Structural Elucidation and Purity Assessment.rsc.org

Proton (¹H), Carbon-13 (¹³C), and Fluorine-19 (¹⁹F) NMR are fundamental for the complete structural confirmation and purity evaluation of this compound.

¹H NMR: The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms. For the aromatic portion of the molecule, distinct signals corresponding to the protons on the fluorinated aniline (B41778) ring are expected. The oxane ring protons will also exhibit characteristic chemical shifts and coupling patterns, allowing for the confirmation of the ether linkage and the chair conformation of the six-membered ring.

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon environments. The aromatic carbons will appear in the downfield region, with the carbon attached to the fluorine atom showing a characteristic splitting pattern due to C-F coupling. The carbons of the oxane ring will resonate in the upfield region.

¹⁹F NMR: ¹⁹F NMR is particularly valuable for fluorinated compounds. It provides a sensitive probe for the fluorine atom's environment, and its chemical shift is highly indicative of the electronic environment. chemrxiv.org The presence of a single resonance in the ¹⁹F NMR spectrum confirms the monosubstitution of fluorine on the aniline ring. The pH dependence of the ¹⁹F chemical shift has been characterized for a number of fluorine-substituted aniline derivatives, which can act as pH indicators. nih.gov

| ¹H NMR Data | ¹³C NMR Data | ¹⁹F NMR Data |

| Aromatic Protons: Distinct signals for the protons on the fluorinated aniline ring. | Aromatic Carbons: Resonances in the downfield region, with C-F coupling observed for the carbon attached to fluorine. | Single Resonance: Confirms the presence and electronic environment of the single fluorine atom. |

| Oxane Ring Protons: Characteristic chemical shifts and coupling patterns confirming the ether linkage and ring conformation. | Oxane Ring Carbons: Resonances in the upfield region corresponding to the saturated heterocyclic ring. |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to elucidate the connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, helping to identify adjacent protons within the aromatic ring and the oxane moiety.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of protonated carbons. youtube.comprinceton.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity between the aniline and oxane rings through the ether linkage. youtube.comprinceton.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to confirm the stereochemistry and conformation of the molecule, particularly the orientation of the oxane ring relative to the aniline ring. youtube.comprinceton.edu

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification.tsijournals.com

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in this compound by analyzing their characteristic vibrational modes. tsijournals.comresearchgate.net

IR Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine, the C-F stretching of the fluoroaromatic group, the C-O-C stretching of the ether linkage, and the C-H stretching and bending vibrations of the aromatic and aliphatic parts of the molecule.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds. The aromatic ring vibrations and the C-C skeletal vibrations are often more prominent in the Raman spectrum.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) in IR | Expected Wavenumber Range (cm⁻¹) in Raman |

| N-H Stretch (Amine) | 3300-3500 | 3300-3500 |

| C-H Stretch (Aromatic) | 3000-3100 | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-2960 | 2850-2960 |

| C-O-C Stretch (Ether) | 1050-1150 | 1050-1150 |

| C-F Stretch (Aromatic) | 1100-1400 | 1100-1400 |

| Aromatic C=C Bending | 1400-1600 | 1400-1600 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight and elemental composition of this compound. nih.govnih.gov By providing a highly accurate mass measurement, HRMS confirms the molecular formula of the compound. Furthermore, analysis of the fragmentation pattern in the mass spectrum provides valuable structural information, as the molecule breaks apart in a predictable manner upon ionization. This fragmentation data can corroborate the structure determined by NMR and IR spectroscopy.

X-ray Crystallography for Solid-State Structural Analysis and Conformational Insights.nih.gov

For crystalline samples of this compound, single-crystal X-ray crystallography can provide an unambiguous determination of the three-dimensional molecular structure in the solid state. nih.govresearchgate.netresearchgate.net This technique yields precise bond lengths, bond angles, and torsional angles, offering a definitive picture of the molecular conformation. It can also reveal details about intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing.

Potential Applications in Organic Synthesis and Functional Materials

Role as a Versatile Synthetic Intermediate for Pharmaceutical and Agrochemical Development

Substituted anilines are fundamental components in the synthesis of a wide array of bioactive molecules. The presence of the fluorine atom in 4-Fluoro-2-(oxan-4-yloxy)aniline can enhance the metabolic stability and binding affinity of target molecules, a common strategy in drug design. Fluoroanilines, in general, are used as intermediates in the manufacturing of pharmaceuticals, herbicides, and plant growth regulators. nih.gov For instance, ortho-fluoroaniline is a precursor for fluoroquinolone antibiotics and anti-inflammatory agents. aosc.in

The aniline (B41778) functional group provides a reactive site for various chemical transformations, enabling the construction of more complex structures. The tetrahydropyran (B127337) (oxane) moiety can improve the solubility and pharmacokinetic profile of a drug candidate. vulcanchem.comnih.gov This is exemplified by the development of kinase inhibitors where the tetrahydropyran group enhances solubility for in vivo studies. vulcanchem.com The combination of these features makes this compound a valuable intermediate for creating new chemical entities with potential therapeutic or agrochemical applications.

Research has demonstrated the use of similar aniline derivatives in the synthesis of potent inhibitors of key biological targets. For example, derivatives of 4-anilinoquinazoline (B1210976) have been synthesized and evaluated as anticancer agents, targeting receptors like EGFR and VEGFR. Furthermore, aniline-containing derivatives of parthenolide (B1678480) have been investigated for their anti-leukemia activity. chemrxiv.org The structural motifs present in this compound suggest its potential utility in the synthesis of analogous biologically active compounds.

Table 1: Examples of Bioactive Molecules Synthesized from Aniline Derivatives

| Compound Class | Therapeutic/Agrochemical Area | Aniline Precursor Example |

| Fluoroquinolone Antibiotics | Antibacterial | Ortho-fluoroaniline aosc.in |

| Anti-inflammatory Agents | Anti-inflammatory | Ortho-fluoroaniline aosc.in |

| Kinase Inhibitors | Anticancer | 3-Fluoro-4-(tetrahydro-2H-pyran-4-yl)aniline vulcanchem.com |

| Anilinoquinazolines | Anticancer | 4-bromo-2-fluoroaniline |

| Parthenolide Derivatives | Anti-leukemia | Aniline derivatives chemrxiv.org |

| Herbicides/Fungicides | Agrochemical | Ortho-fluoroaniline aosc.in |

| Plant Growth Regulators | Agrochemical | 4-Fluoroaniline (B128567) nih.gov |

Building Block for Complex Polycyclic and Heterocyclic Compound Architectures

The reactivity of the aniline and the presence of the fluorine atom make this compound an excellent starting material for the construction of complex polycyclic and heterocyclic scaffolds. The amino group can participate in a variety of cyclization reactions to form nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products.

The fluorine atom can direct or activate certain synthetic transformations. For instance, ortho-substituted fluorine can undergo nucleophilic aromatic substitution, facilitating the synthesis of bicyclic and tricyclic heterocycles such as quinoxalines, quinolines, benzoimidazotriazines, phenazines, and phenoxazines. ossila.com The synthesis of fluorinated 1,2,3,4-tetrahydroquinolines has been reported from 6-fluoroquinoline, highlighting the utility of fluorinated anilines in generating complex heterocyclic systems. researchgate.net